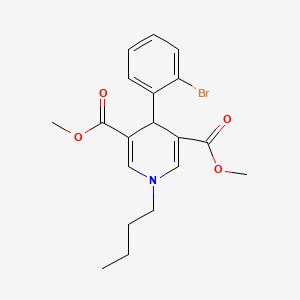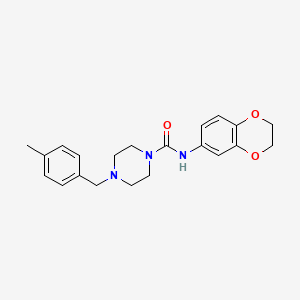
dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF belongs to the class of dihydropyridine derivatives and has a molecular formula of C19H22BrNO4.
作用机制
The mechanism of action of dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but studies suggest that it exerts its biological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and cytoprotective genes, and its activation has been shown to confer protection against oxidative stress, inflammation, and neurodegeneration. This compound has been shown to activate the Nrf2 pathway by covalently modifying cysteine residues on the Keap1 protein, which normally inhibits the activation of Nrf2.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to increase the expression of various antioxidant enzymes, including glutathione peroxidase, superoxide dismutase, and heme oxygenase-1, which protect cells against oxidative stress. This compound has also been shown to inhibit the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. This compound is also soluble in a wide range of solvents, making it easy to work with in the laboratory. However, this compound has some limitations, including its relatively low yield and the need for specialized equipment and expertise to synthesize it.
未来方向
There are several future directions for the research on dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of new synthetic methods for this compound that can improve the yield and efficiency of the synthesis. Another area of interest is the investigation of the potential applications of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, the development of new materials based on this compound, such as MOFs, could have significant implications for various fields, including catalysis, gas storage, and drug delivery.
科学研究应用
Dimethyl 4-(2-bromophenyl)-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
In drug discovery, this compound has been used as a starting material for the synthesis of various biologically active compounds, including calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs. This compound has also been used in the synthesis of various metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and drug delivery.
属性
IUPAC Name |
dimethyl 4-(2-bromophenyl)-1-butyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-4-5-10-21-11-14(18(22)24-2)17(15(12-21)19(23)25-3)13-8-6-7-9-16(13)20/h6-9,11-12,17H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYJPNZMKAUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4708030.png)
![4-chloro-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4708031.png)
![2-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4708049.png)
![2-{[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4708061.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4708069.png)
![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4708073.png)
![methyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4708079.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4708096.png)
![methyl 5-benzyl-2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4708101.png)
![methyl 2-{[(dipropylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4708114.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)

